N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a pyrrole ring, a triazole ring, and a dimethylamino group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 1H-pyrrole-2-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 4-amino-1,2,4-triazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-2-methoxyaniline
- N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-3-thienyl-1H-pyrazole-5-carbohydrazide
- N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-2-thienyl-acetohydrazide
Uniqueness
N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine stands out due to its combination of a pyrrole ring, a triazole ring, and a dimethylamino group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
N,N-dimethyl-4-[2-[(E)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-19(2)13-5-7-14(8-6-13)21-9-3-4-15(21)10-18-20-11-16-17-12-20/h3-12H,1-2H3/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBYKHDWGSSUHB-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=CC=C2C=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N2C=CC=C2/C=N/N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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